molecular formula C20H16O2 B371155 1,1':2':1''-Terphenyl-4-acetic acid

1,1':2':1''-Terphenyl-4-acetic acid

Cat. No.: B371155
M. Wt: 288.3g/mol
InChI Key: LHWRHTLIOVOKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1':2':1''-Terphenyl-4-acetic acid is a polyaromatic compound featuring a terphenyl backbone substituted with an acetic acid group at the 4-position. This compound is of interest in materials science and drug design due to its rigid aromatic structure and functional group diversity.

Properties

Molecular Formula

C20H16O2

Molecular Weight

288.3g/mol

IUPAC Name

2-[4-(2-phenylphenyl)phenyl]acetic acid

InChI

InChI=1S/C20H16O2/c21-20(22)14-15-10-12-17(13-11-15)19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22)

InChI Key

LHWRHTLIOVOKOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 1,1':2':1''-Terphenyl-4-acetic acid and analogous compounds:

Compound Name Key Features Molecular Weight (g/mol) Functional Groups Stability/Solubility Insights Reference
1,2-Thiazetidine-3-acetic acid 1,1-dioxide Sulfonyl group adjacent to acetic acid; N-alkylated/acylated derivatives ~245 (varies by substituent) Sulfonyl, acetic acid Hydrolyzes to sulfonic acids in moisture
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid Two carboxylic acid groups on terphenyl scaffold 362.35 (estimated) Dicarboxylic acid High acidity; likely low lipid solubility
(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid Trifluoromethyl groups; hydroxyl substitution 364.24 Hydroxy-acetic acid, CF₃ Enhanced electron-withdrawing effects; ≥98% purity
Acetic acid, 2-[(4'-chloro[1,1'-biphenyl]-4-yl)amino]-2-oxo Amide linkage instead of carboxylic acid 318.75 (calculated) Acetamide, chloro-substituted Potential for hydrogen bonding; stable
[1,1'-Biphenyl]-4-acetic acid (derivative) Isoxazolyl and chlorophenyl substituents 490.93 Acetic acid, isoxazole, Cl High molecular weight; complex reactivity

Key Research Findings

  • Reactivity and Stability: The sulfonyl group in 1,2-Thiazetidine-3-acetic acid 1,1-dioxide derivatives renders them moisture-sensitive, hydrolyzing to sulfonic acids, unlike the more stable terphenyl-acetic acid backbone .
  • Synthetic Accessibility :

    • The dicarboxylic acid terphenyl derivative () is synthesized via high-temperature reactions with metal catalysts, whereas simpler terphenyl-acetic acids may be prepared through Suzuki coupling or carboxylation .
  • Applications: Terphenyl dicarboxylic acids () are explored in coordination polymers due to their dual carboxylic acid groups, whereas mono-acetic acid derivatives may serve as intermediates in drug synthesis .

Data Tables

Table 1: Physicochemical Properties

Compound Boiling Point (°C) Solubility (mg/mL) LogP (Lipophilicity) Reference
1,1':2':1''-Terphenyl-4-acetic acid Not reported Moderate (DMSO) ~3.5 (estimated) -
[1,1':4',1''-Terphenyl]-4,4''-dicarboxylic acid >300 Low (water) ~1.8
(2,2'-Bis(trifluoromethyl)biphenyl-4-yl)-hydroxy-acetic acid Not reported High (DMF) ~2.1

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